molecular formula C9H16ClN3O4 B1201440 N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea CAS No. 58484-17-6

N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea

Cat. No.: B1201440
CAS No.: 58484-17-6
M. Wt: 265.69 g/mol
InChI Key: BQIFCAGMUAMYDV-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for DONU are not extensively documented in the available literature. general methods for synthesizing cyclohexanol derivatives typically involve the reduction of cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve catalytic hydrogenation of cyclohexanone under controlled conditions to yield the desired cyclohexanol derivative.

Chemical Reactions Analysis

DONU, as a cyclohexanol derivative, can undergo various chemical reactions:

    Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Cyclohexanone can be reduced back to cyclohexanol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming cyclohexyl halides.

    Esterification: Cyclohexanol can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.

Scientific Research Applications

Mechanism of Action

The precise mechanism of action of DONU is not fully elucidated. it is believed to interact with molecular targets in the central nervous system, potentially modulating neurotransmitter pathways involved in psychosis . Further research is needed to identify the specific molecular targets and pathways affected by DONU.

Comparison with Similar Compounds

DONU can be compared with other cyclohexanol derivatives and compounds used in the treatment of psychosis:

    Cyclohexanol: The parent compound of DONU, used as a solvent and intermediate in organic synthesis.

    Cyclohexanone: An oxidized form of cyclohexanol, used in the production of nylon and other polymers.

    Haloperidol: A well-known antipsychotic medication, differing from DONU in its chemical structure and mechanism of action.

    Risperidone: Another antipsychotic drug, with a distinct chemical structure and pharmacological profile compared to DONU.

DONU’s uniqueness lies in its specific cyclohexanol structure and its investigational status for treating psychosis, setting it apart from other compounds with established clinical use.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

58484-17-6

Molecular Formula

C9H16ClN3O4

Molecular Weight

265.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(2S,6R)-2,6-dihydroxycyclohexyl]-1-nitrosourea

InChI

InChI=1S/C9H16ClN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16)/t6-,7+,8?

InChI Key

BQIFCAGMUAMYDV-DHBOJHSNSA-N

Isomeric SMILES

C1C[C@H](C([C@H](C1)O)NC(=O)N(CCCl)N=O)O

SMILES

C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O

Canonical SMILES

C1CC(C(C(C1)O)NC(=O)N(CCCl)N=O)O

58484-17-6

Synonyms

2-((((2-chloroethyl)-nitrosoamino)carbonyl)amino)-1,3-cyclohexanediol
DONU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
Reactant of Route 2
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
Reactant of Route 3
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
Reactant of Route 4
Reactant of Route 4
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
Reactant of Route 5
Reactant of Route 5
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea
Reactant of Route 6
N-(2-Chloroethyl)-N'-(2,6-dihydroxycyclohexyl)-N-nitrosourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.